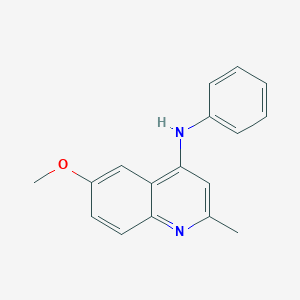

6-methoxy-2-methyl-N-phenyl-4-quinolinamine

説明

“6-methoxy-2-methyl-N-phenyl-4-quinolinamine” is a chemical compound with the molecular formula C15H13N3O . It’s a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

There are various synthesis protocols reported in the literature for the construction of quinoline scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

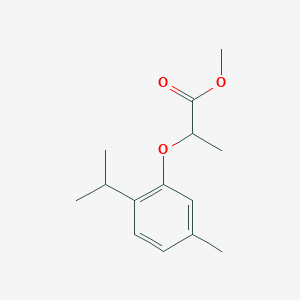

The molecular structure of “6-methoxy-2-methyl-N-phenyl-4-quinolinamine” can be represented by the SMILES stringCC1=NC2=CC=C (OC)C=C2C (NCCCCCC)=C1 . The InChI representation is 1S/C17H24N2O/c1-4-5-6-7-10-18-17-11-13 (2)19-16-9-8-14 (20-3)12-15 (16)17/h8-9,11-12H,4-7,10H2,1-3H3, (H,18,19) . Chemical Reactions Analysis

The reaction sequence involves an initial oxidation of N-hydroxyaminoallenes with NuH (Nu = OH, OR, NHR, and SR) to form 3-substituted 2-en-1-ones, followed by Bronsted acid catalyzed intramolecular cyclizations of the resulting products .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-methoxy-2-methyl-N-phenyl-4-quinolinamine” are not fully available. The average mass is 251.283 Da and the monoisotopic mass is 251.105865 Da .科学的研究の応用

Fluorescent Labeling and Sensing

A study by Hirano et al. (2004) introduced a novel fluorophore derived from 5-methoxyindole-3-acetic acid, exhibiting strong fluorescence across a wide pH range, stability against light and heat, and potential as a fluorescent labeling reagent. This compound demonstrates significant utility in biomedical analysis due to its robust fluorescence characteristics, offering a powerful tool for tracking and analyzing biological molecules in various experimental conditions (Hirano et al., 2004).

Zinc Ion Detection

Mikata et al. (2006) developed methoxy-substituted TQEN derivatives for fluorescent detection of zinc ions, enhancing fluorescence intensity and enabling effective zinc ion detection in cellular environments. This advancement in zinc sensor technology has implications for biological and medical research, particularly in studying zinc's role in biological processes (Mikata et al., 2006).

Antimalarial Activity

Research by Vangapandu et al. (2003) on 8-quinolinamines and their derivatives demonstrated potent antimalarial activity, surpassing the standard drug chloroquine against drug-sensitive and drug-resistant malaria strains. This study highlights the potential of 6-methoxy-2-methyl-N-phenyl-4-quinolinamine derivatives as a new class of antimalarial agents, offering hope for more effective treatments (Vangapandu et al., 2003).

Diuretic Properties and Polymorphism

Shishkina et al. (2018) investigated the diuretic properties and polymorphic modifications of a related compound, showcasing its potential as a hypertension remedy. The study's findings on crystal polymorphism and its effects on the compound's diuretic properties provide valuable insights for pharmaceutical development (Shishkina et al., 2018).

Proton Sponge Properties

Dyablo et al. (2015) synthesized a new quinoline derivative acting as a proton sponge, showcasing a novel approach to creating molecules with specific chemical properties. This research contributes to the development of new materials with potential applications in chemistry and material science (Dyablo et al., 2015).

Safety and Hazards

特性

IUPAC Name |

6-methoxy-2-methyl-N-phenylquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-12-10-17(19-13-6-4-3-5-7-13)15-11-14(20-2)8-9-16(15)18-12/h3-11H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUQWYWXSQNQPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301263997 | |

| Record name | 6-Methoxy-2-methyl-N-phenyl-4-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301263997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-2-methyl-N-phenyl-4-quinolinamine | |

CAS RN |

100462-38-2 | |

| Record name | 6-Methoxy-2-methyl-N-phenyl-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100462-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-methyl-N-phenyl-4-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301263997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(dimethylamino)ethyl]-8-[4-(methylthio)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5566305.png)

![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5566364.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5566377.png)

![6',7'-dimethoxy-1'-phenyl-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B5566382.png)

![ethyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate](/img/structure/B5566384.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-propylisonicotinamide](/img/structure/B5566392.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5566397.png)

![(1S)-2-oxo-1-phenyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethanol](/img/structure/B5566405.png)

![4-[4-(3-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5566413.png)